4-Fluoro-2-nitrobenzoyl chloride

Übersicht

Beschreibung

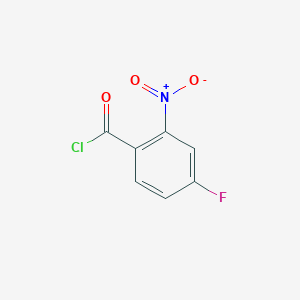

4-Fluoro-2-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClFNO3. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a fluorine atom at the 4-position and a nitro group at the 2-position. This compound is known for its reactivity and is used in various chemical synthesis processes.

Wirkmechanismus

Mode of Action

4-Fluoro-2-nitrobenzoyl chloride likely undergoes nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the electrophilic carbon in the carbonyl group of the benzoyl chloride. The chlorine atom then leaves as a chloride ion, and the nucleophile takes its place. The presence of the nitro and fluoro groups on the benzene ring can influence the reactivity of the compound by affecting the electron density of the carbonyl carbon.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Additionally, the presence of other reactive species or nucleophiles can influence the compound’s reactivity and the products formed .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Fluoro-2-nitrobenzoyl chloride can be synthesized through the nitration of 4-fluorobenzoyl chloride. The nitration process typically involves the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction is carried out at low temperatures to ensure selective nitration at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoro-2-nitrobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed

Substitution: Formation of amides or esters depending on the nucleophile used.

Reduction: Formation of 4-fluoro-2-aminobenzoyl chloride.

Oxidation: Formation of higher oxidation state compounds.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Organic Synthesis :

- Building Block for Complex Molecules : 4-Fluoro-2-nitrobenzoyl chloride serves as a versatile intermediate in organic synthesis. Its reactive functional groups enable the construction of complex molecules through nucleophilic acyl substitution reactions. In these reactions, nucleophiles attack the carbonyl carbon, resulting in the displacement of the chlorine atom.

-

Medicinal Chemistry :

- Pharmaceutical Development : The compound is employed in developing pharmaceuticals due to its ability to modify biological molecules. For instance, it has been used to synthesize various derivatives that exhibit biological activity, such as inhibitors for specific enzymes .

- Case Study : A series of compounds derived from this compound were evaluated for their activity as enteropeptidase inhibitors. These studies highlighted the compound's potential role in designing therapeutics aimed at digestive disorders .

-

Agrochemical Applications :

- The compound is also utilized in synthesizing agrochemicals, particularly herbicides and pesticides. Its reactivity allows for modifications that enhance the efficacy and selectivity of these agents.

Data Table: Applications Overview

| Application Area | Description | Case Studies/Examples |

|---|---|---|

| Organic Synthesis | Serves as a building block for complex molecule construction | Nucleophilic acyl substitutions |

| Medicinal Chemistry | Used in pharmaceutical development and enzyme inhibition | Enteropeptidase inhibitors |

| Agrochemicals | Synthesized into herbicides and pesticides | Development of selective agrochemicals |

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Chloro-2-nitrobenzoyl chloride: Similar structure but with a chlorine atom instead of fluorine.

2-Fluoro-4-nitrobenzoyl chloride: Similar structure but with different positions of the substituents.

Uniqueness

4-Fluoro-2-nitrobenzoyl chloride is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct reactivity and properties compared to its analogs. The presence of the fluorine atom at the 4-position enhances the compound’s stability and reactivity in certain chemical reactions .

Biologische Aktivität

4-Fluoro-2-nitrobenzoyl chloride is a compound of interest in medicinal chemistry and biological research due to its potential applications as a chemical intermediate and its biological activity. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in various biochemical contexts.

This compound has the molecular formula C7H4ClFNO3. It is characterized by a benzene ring with a nitro and a fluoro substituent, which can influence its reactivity and biological interactions.

Inhibitory Effects

Research indicates that this compound may exhibit inhibitory effects on specific enzymes. For instance, studies have shown that compounds with similar structures can inhibit serine proteases, such as enteropeptidase, which is involved in protein digestion. The mechanism typically involves the formation of stable enzyme-inhibitor complexes, leading to reduced enzyme activity.

Table 1: Inhibitory Activity of Related Compounds

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | TBD | Enteropeptidase |

| Phenyl 4-guanidinobenzoate | 32 | Enteropeptidase |

| 2-Nitro-4-fluorobenzamide | 94 | Enteropeptidase |

Data adapted from high-throughput screening studies .

The mechanism by which this compound exerts its biological effects is likely related to its ability to form covalent bonds with nucleophilic sites on target proteins. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon in the acyl chloride, facilitating nucleophilic attack by amino acid side chains in enzymes.

Study on Enzyme Inhibition

In a study investigating various nitro and fluoro derivatives, researchers found that compounds similar to this compound demonstrated significant inhibition of enteropeptidase. The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions between the inhibitors and the enzyme active site .

Figure 1: Docking Model of Inhibitor Binding

Docking Model

Toxicity and Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate that like many acyl chlorides, it may pose risks such as skin irritation and respiratory issues upon exposure. Safety data sheets recommend proper handling procedures to mitigate risks associated with its use .

Applications in Medicinal Chemistry

Due to its structural characteristics and biological activity, this compound can serve as a valuable building block for synthesizing more complex pharmaceutical agents. Its derivatives may possess enhanced selectivity and potency against specific therapeutic targets.

Eigenschaften

IUPAC Name |

4-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-2-1-4(9)3-6(5)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMGZEFEQXWOAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10537973 | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57750-82-0 | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57750-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10537973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.